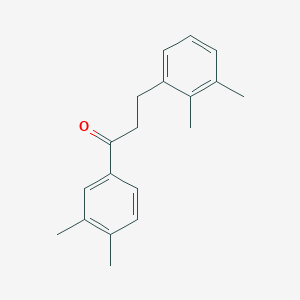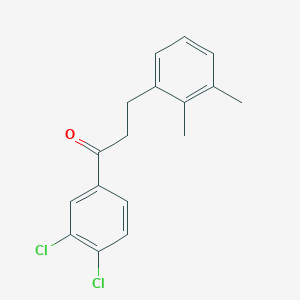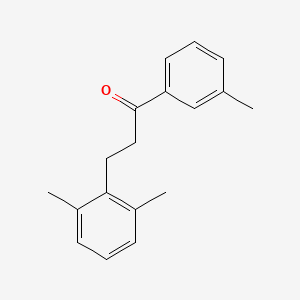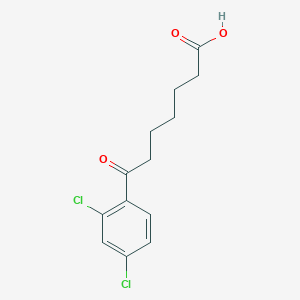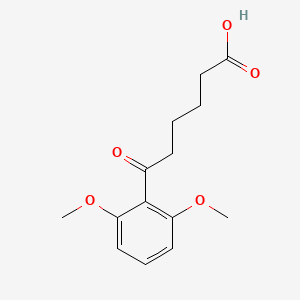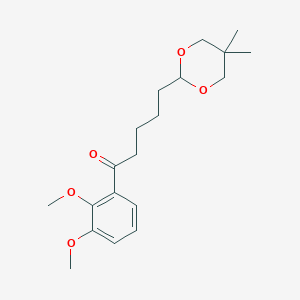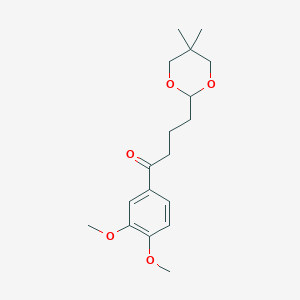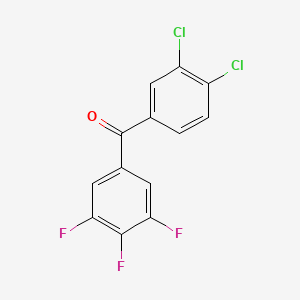
3,4-Dichloro-3',4',5'-trifluorobenzophenone
Overview
Description
3,4-Dichloro-3’,4’,5’-trifluorobenzophenone is a chemical compound with the IUPAC name (3,4-dichlorophenyl)(3,4,5-trifluorophenyl)methanone . It has a molecular weight of 305.08 .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone is C13H5Cl2F3O . The InChI code is 1S/C13H5Cl2F3O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-3’,4’,5’-trifluorobenzophenone are not fully detailed in the search results. The molecular weight is 305.08 , but other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Thermally Stable Polyimides
Researchers have investigated the synthesis of novel polyimides using asymmetric fluorinated aromatic diamines, including compounds related to 3,4-Dichloro-3',4',5'-trifluorobenzophenone. These polyimides exhibit good thermal stability, with glass transition temperatures ranging from 225 to 267 °C, and maintain significant structural integrity even at temperatures above 543 °C in air. They demonstrate excellent solubility in polar and some low-boiling-point solvents, and their films have low dielectric constants and moisture absorption, making them suitable for electronic applications (Bu et al., 2011).
Optical and Dielectric Properties
The impact of fluorinated diamine's internal linkage groups on the optical and dielectric properties of polyimide thin films has been studied. Fluorinated polyimides prepared from compounds structurally related to 3,4-Dichloro-3',4',5'-trifluorobenzophenone showcased high solubility, elevated glass-transition temperatures, and favorable optical properties with low color intensity and dielectric constants. These properties are crucial for their use in optoelectronic devices (Jang et al., 2007).
Novel Organosoluble Polyimides
Another study focused on the synthesis and properties of organosoluble polyimides based on a novel fluorinated diamine, which includes the ether–ketone group similar to 3,4-Dichloro-3',4',5'-trifluorobenzophenone. These polyimides demonstrated high inherent viscosities, good solubility in various solvents, and excellent thermal stability, with significant weight retention at high temperatures. Their low color intensity and dielectric constants make them promising candidates for electronic applications (Yang & Su, 2004).
properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3O/c14-8-2-1-6(3-9(8)15)13(19)7-4-10(16)12(18)11(17)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGKYJLTRNODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3',4',5'-trifluorobenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



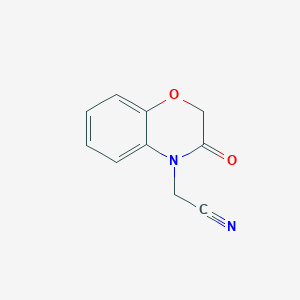
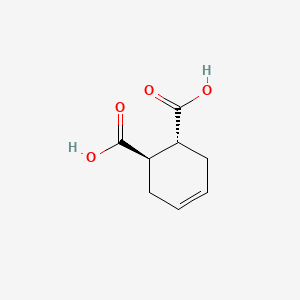
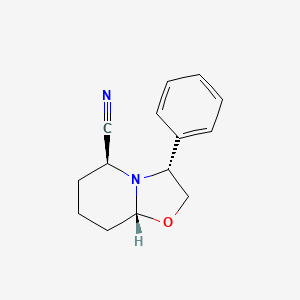
![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)

